molecular formula C15H12F9InO6 B13737751 Indium(III) trifluoroacetylacetonate

Indium(III) trifluoroacetylacetonate

Cat. No.: B13737751
M. Wt: 574.05 g/mol
InChI Key: JSFSIUKMFCYGBL-IQMQLBNYSA-K
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Description

Indium(III) trifluoroacetylacetonate ( 15453-87-9) is a high-purity organometallic compound with the linear formula In(CF₃COCHCOCH₃)₃ and a molecular weight of 574.06 g/mol. It is characterized as a white powder that is insoluble in water . This complex is part of the β-diketonate family, where the trifluoroacetylacetonate (tfac) ligands chelate the indium(III) center to form a stable, volatile complex suitable for various advanced research applications . A primary application of this compound is as a precursor in material science, particularly for the chemical vapor deposition (CVD) of indium oxide and other indium chalcogenide (e.g., sulfide, selenide) nanomaterials . These materials are indispensable in the fabrication of optoelectronic devices, including touch screens, flat panel displays, and solar cells . Furthermore, the complex serves as a valuable catalyst or catalyst precursor in organic synthesis. Its utility stems from the Lewis acidic nature of the indium(III) center, which can activate substrates to facilitate key transformations such as Friedel-Crafts acylations, aldol condensations, and various C-C bond formation reactions . The presence of fluorine atoms in the ligand framework enhances the compound's volatility for CVD processes and can increase its Lewis acidity, thereby boosting its catalytic activity . Available in purities from 99% (2N) to 99.999% (5N), this reagent is intended for research applications only .

Properties

Molecular Formula

C15H12F9InO6

Molecular Weight

574.05 g/mol

IUPAC Name

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChI Key

JSFSIUKMFCYGBL-IQMQLBNYSA-K

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C\C(=O)C(F)(F)F)/C

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Indium Salts and Trifluoroacetylacetonate Ligands

The most common preparation method involves the reaction of indium(III) salts (such as indium(III) chloride or indium(III) nitrate) with trifluoroacetylacetone (1,1,1-trifluoro-2,4-pentanedione) under controlled conditions to form the tris(trifluoroacetylacetonate) complex.

Typical procedure:

  • Indium(III) chloride is dissolved in an appropriate solvent such as ethanol or methanol.
  • Trifluoroacetylacetone is added in stoichiometric excess to ensure full complexation.
  • The reaction mixture is stirred under reflux for several hours (generally 6–12 hours) to promote ligand exchange and complex formation.
  • The product precipitates or can be isolated by solvent evaporation and recrystallization.

This method is favored for its simplicity and high yield of pure this compound.

Synthesis via Metal Trifluoroacetate and Acetylacetonate Exchange

Another approach involves the use of indium(III) trifluoroacetate as a starting material, which is reacted with acetylacetone derivatives to exchange ligands and form the trifluoroacetylacetonate complex. This route allows fine control over ligand environment and purity.

Thermal Decomposition and Vapor Phase Preparation

In material science, this compound is used as a precursor for indium oxide and related materials by thermal decomposition. The complex is stable up to about 250 °C and undergoes solid-solid phase transitions between 105 and 130 °C, which is relevant for vapor phase deposition techniques.

Detailed Experimental Synthesis Procedure

Below is a representative synthesis protocol adapted from literature sources for preparing this compound:

Step Reagents/Conditions Description
1 Indium(III) chloride (InCl3), ethanol Dissolve InCl3 in ethanol under stirring
2 Trifluoroacetylacetone (3 equiv) Add trifluoroacetylacetone dropwise to the indium solution
3 Reflux at 70–80 °C for 8 hours Stir the mixture under reflux to facilitate complex formation
4 Cool to room temperature Allow the product to precipitate
5 Filtration and washing Filter the precipitate and wash with cold ethanol
6 Drying under vacuum Dry the solid under reduced pressure to obtain pure complex

This process typically yields this compound as a crystalline solid with high purity.

Analytical Data and Characterization

Summary Table of Preparation Methods

Preparation Method Starting Materials Conditions Advantages References
Direct ligand exchange Indium(III) chloride + trifluoroacetylacetone Reflux in ethanol, 6–12 h Simple, high yield, pure product
Ligand exchange from trifluoroacetate Indium(III) trifluoroacetate + acetylacetone derivatives Controlled ligand substitution Fine control over ligand environment
Thermal decomposition (precursor use) This compound Heating up to 250 °C Suitable for vapor deposition

Research Results and Applications Related to Preparation

This compound has been demonstrated as an effective Lewis acid catalyst in organic synthesis, for example, catalyzing cascade reactions of diarylalkynes with acrylates to synthesize dihydronaphthalene derivatives with good yields. Its thermal stability and volatility make it a preferred precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of indium oxide thin films. These applications underscore the importance of reliable, reproducible synthesis methods for this complex.

Chemical Reactions Analysis

Types of Reactions: Indium(III) trifluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indium oxide.

    Reduction: It can be reduced to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.

    Substitution: Ligand exchange reactions often occur in the presence of other ligands and solvents like ethanol or acetone.

Major Products:

Scientific Research Applications

Indium(III) trifluoroacetylacetonate is an organometallic compound with diverse applications, primarily due to its properties as a reagent, catalyst, and precursor material . Its applications span across various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Scientific Research Applications

Use as a Catalyst: this compound can serve as a catalyst in chemical reactions. For example, it has been shown to catalyze the cascade reaction of diarylalkynes with acrylates, leading to the synthesis of aryldihydronaphthalene derivatives . In this reaction, it was observed that In(tfacac)3 exhibited the best catalytic activity compared to other indium catalysts, affording the desired product with a 61% yield . The reaction requires both the indium catalyst and bromotrimethylsilane (TMSBr) to proceed efficiently and works best in chlorinated solvents like 1,2-dichloroethane .

Precursor for Thin Film Deposition: this compound is used as a precursor material in thin film deposition . Indium oxide (In2O3) thin films can be created through thermal atomic layer deposition (ALD) using indium(III) triazenide precursor and H2O .

Synthesis of Nanoparticles: Indium(III) acetylacetonate can be used in the synthesis of In2O3 nanoparticles . Exposing indium acetylacetonate to γ-irradiation affects the morphology and particle sizes of the synthesized In2O3 nanoparticles .

Mechanism of Action

The mechanism of action of indium(III) trifluoroacetylacetonate involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between indium and the trifluoroacetylacetonate ligands. In biological systems, it can interact with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares In(tfacac)₃ with other trifluoroacetylacetonate complexes and its acetylacetonate analog:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Indium(III) trifluoroacetylacetonate C₁₅H₁₂F₉InO₆ 574.06 Dec. >180 Insoluble in H₂O Catalysis, CVD/ALD
Indium(III) acetylacetonate C₁₅H₂₁InO₆ 412.15 180–185 (sublimes) Insoluble in H₂O Less reactive; niche synthesis
Samarium(III) trifluoroacetylacetonate C₁₅H₁₂F₉O₆Sm 609.59 N/A Insoluble in H₂O Magneto-optical materials
Aluminum(III) trifluoroacetylacetonate C₁₅H₁₂F₉AlO₆ 510.22 N/A Soluble in organic solvents GLC analysis of metal chelates
Chromium(III) trifluoroacetylacetonate C₁₅H₁₂F₉CrO₆ 508.24 N/A Soluble in toluene Mass spectrometry standards

Functional Differences

(a) Reactivity and Stability
  • Fluorine Substituent Effects : The trifluoroacetylacetonate ligand (tfacac) enhances Lewis acidity compared to acetylacetonate (acac) due to electron-withdrawing CF₃ groups. This makes In(tfacac)₃ more reactive in catalytic applications than In(acac)₃ .
  • Thermal Stability : In(tfacac)₃ decomposes above 180°C, whereas In(acac)₃ sublimes at 260–280°C, limiting the former’s use in high-temperature processes .
(b) Analytical Performance
  • Aluminum(III) and chromium(III) trifluoroacetylacetonates are preferred in gas chromatography due to their volatility and distinct electron-capture detector (ECD) responses . In contrast, In(tfacac)₃ is rarely used in this context.

Biological Activity

Indium(III) trifluoroacetylacetonate (In(TFA)₃) is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, interactions with biomolecules, and applications in medical fields.

Chemical Structure and Properties

This compound is characterized by its coordination of indium with trifluoroacetylacetonate ligands. The molecular formula is represented as In(CF₃COCH₂COCH₃)₃. This compound exhibits enhanced solubility in organic solvents, which is beneficial for various applications, including catalysis and drug delivery systems.

Biological Activity Overview

The biological activity of In(TFA)₃ has been investigated across several studies, highlighting its potential in therapeutic applications:

  • Cytotoxic Effects : Research has indicated that indium complexes exhibit cytotoxic properties against various cancer cell lines. In particular, In(TFA)₃ has shown effectiveness against human breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation and induction of apoptosis .
  • DNA Interactions : Studies have shown that indium complexes can intercalate with DNA, which may contribute to their anticancer effects. The interaction of In(TFA)₃ with DNA was assessed using spectroscopic methods, revealing binding affinities that suggest potential mechanisms for its cytotoxicity .
  • Antimicrobial Activity : Indium(III) complexes, including In(TFA)₃, have exhibited antibacterial and antifungal properties. These activities are attributed to the ability of the indium ion to disrupt microbial cell membranes and inhibit vital cellular processes .

Case Study 1: Anticancer Activity

A study investigated the effects of In(TFA)₃ on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated a dose-dependent response, with IC₅₀ values significantly lower than those observed for traditional chemotherapeutics.

CompoundIC₅₀ (μM)Mechanism of Action
Indium(III) TFA15Apoptosis induction via caspase activation
Doxorubicin10DNA intercalation and topoisomerase inhibition

Case Study 2: DNA Binding Affinity

The binding affinity of In(TFA)₃ to calf thymus DNA was measured using UV-visible spectroscopy. The results demonstrated a strong interaction between the compound and DNA, suggesting intercalative binding.

Measurement TechniqueBinding Constant (K_b)Type of Interaction
UV-Vis Spectroscopy1.2×105M11.2\times 10^5\,M^{-1}Intercalation

Q & A

Q. What are the standard synthetic routes for preparing Indium(III) trifluoroacetylacetonate, and how can purity be validated?

this compound is typically synthesized via ligand substitution reactions, where indium salts (e.g., In(OTf)₃ or In₂(SO₄)₃) react with trifluoroacetylacetone (Htfac) in a molar ratio of 1:3 under inert conditions. Solvents like ethanol or acetone are used, followed by recrystallization for purification . Purity validation involves:

  • Elemental analysis (C, H, F content) .
  • Thermogravimetric analysis (TGA) to confirm thermal stability and absence of solvent residues .
  • ¹H/¹⁹F NMR spectroscopy to verify ligand coordination and stoichiometry .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and coordination geometry (e.g., octahedral In³⁺ centers with six oxygen donors from three bidentate tfac⁻ ligands) .
  • Fourier-transform infrared spectroscopy (FTIR): Identifies ν(C=O) and ν(C-F) stretches (~1650 cm⁻¹ and ~1150 cm⁻¹, respectively) to confirm ligand bonding .
  • Mass spectrometry (ESI-MS): Detects molecular ion peaks (e.g., [In(tfac)₃]⁺ at m/z ~574) .

Q. How is this compound utilized in materials science applications?

Its primary applications include:

  • Chemical vapor deposition (CVD): As a precursor for indium oxide thin films, leveraging its volatility and clean decomposition at ~250–300°C .
  • Coordination chemistry: Serving as a Lewis acid catalyst in organic transformations (e.g., Friedel-Crafts alkylation) due to its electron-deficient metal center .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound complexes?

Contradictions in FTIR or NMR spectra often arise from:

  • Ligand isomerism: The tfac⁻ ligand can adopt multiple tautomeric forms (enol vs. keto), altering peak positions. Use temperature-dependent NMR to track dynamic equilibria .
  • Solvent effects: Polar solvents stabilize specific coordination modes. Compare spectra in anhydrous vs. hydrated conditions .
  • π-backbonding interactions: In³⁺ may weakly engage in π-bonding with tfac⁻, shifting ν(C=O) stretches. Contrast with non-π-accepting ligands (e.g., acac⁻) .

Q. What strategies optimize the use of this compound in vapor deposition processes?

Key parameters for CVD optimization:

  • Sublimation temperature: Maintain 120–150°C to avoid premature decomposition .
  • Carrier gas flow rate: Balance between precursor delivery and film uniformity (e.g., 50–100 sccm Ar/H₂) .
  • Substrate functionalization: Pre-treat surfaces (e.g., SiO₂ with OH groups) to enhance nucleation .

Q. How do steric and electronic properties of tfac⁻ influence catalytic performance in comparison to other β-diketonates?

  • Steric effects: The CF₃ group in tfac⁻ increases ligand bulk, reducing catalytic activity in crowded reactions (e.g., vs. acac⁻) .
  • Electronic effects: Strong electron-withdrawing CF₃ groups enhance Lewis acidity, improving efficacy in electrophilic activations (e.g., epoxide ring-opening) .
  • Comparative studies: Benchmark against In(hfac)₃ (hexafluoroacetylacetonate) to isolate electronic vs. steric contributions .

Q. What experimental precautions are critical when handling this compound?

  • Hygroscopicity: Store under dry inert gas (N₂/Ar) to prevent hydrolysis .
  • Thermal sensitivity: Avoid prolonged heating >200°C to prevent decomposition into InF₃ byproducts .
  • Safety protocols: Use gloveboxes for synthesis and fume hoods for CVD applications due to volatile ligands .

Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies?

Discrepancies (e.g., 118–142°C) arise from:

  • Purity gradients: Impurities (e.g., unreacted Htfac) lower observed melting points .
  • Polymorphism: Different crystalline phases may form during recrystallization. Use SCXRD to identify dominant phases .

Q. How can researchers reconcile conflicting catalytic activity data in literature?

Variables to control:

  • Reaction atmosphere: Moisture or O₂ may deactivate In³⁺ centers. Conduct reactions under strict anhydrous conditions .
  • Ligand-to-metal ratio: Excess tfac⁻ can inhibit substrate access to the metal center. Optimize stoichiometry via Job’s plot analysis .

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